molecular formula C22H22N4O B2548630 N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-11-7

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2548630
CAS No.: 2034619-11-7
M. Wt: 358.445
InChI Key: XQPKGRWXALORBX-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
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Biological Activity

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a unique azetidine structure, which is characterized by a four-membered ring containing nitrogen. The specific arrangement of phenyl and pyrimidine groups contributes to its biological activity.

Molecular Formula: C19H22N4O

IUPAC Name: this compound

Research indicates that this compound functions primarily as a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A plays a crucial role in the modulation of intracellular signaling pathways, particularly in the CNS. Inhibition of this enzyme can lead to increased levels of cyclic AMP and cyclic GMP, which are vital for neuronal signaling and plasticity.

1. CNS Disorders

Studies have shown that PDE10A inhibitors can be beneficial in treating conditions such as schizophrenia and Huntington's disease. The compound's ability to enhance dopaminergic signaling has been linked to improved cognitive functions and reduced symptoms associated with these disorders.

2. Anticancer Activity

Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. These compounds may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Table 1: Summary of Biological Activities

Activity Effect Reference
CNS DisordersImproved cognitive functionUS Patent US9365562B2
Anticancer ActivityInduction of apoptosis in cancer cellsMedicinal Chemistry Research

Research Insights

A study published in Medicinal Chemistry Research highlighted the synthesis of azetidine derivatives with potential anticancer activity, noting that these compounds could effectively inhibit tumor growth in vitro . Another research effort focused on the role of PDE10A inhibitors in enhancing dopaminergic neurotransmission, which is critical for alleviating symptoms of schizophrenia .

Properties

IUPAC Name

N-(1-phenylethyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O/c1-16(17-8-4-2-5-9-17)25-22(27)19-13-26(14-19)21-12-20(23-15-24-21)18-10-6-3-7-11-18/h2-12,15-16,19H,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPKGRWXALORBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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